molecular formula C17H18N2O B5811574 N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea

N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea

Cat. No. B5811574
M. Wt: 266.34 g/mol
InChI Key: DLFBPHIRESKZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea, also known as GW-501516 or Cardarine, is a synthetic PPARδ agonist that was initially developed for treating metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry for its potential to enhance endurance and performance.

Mechanism of Action

N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound enhances fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle, leading to improved endurance and exercise performance. It also reduces inflammation and oxidative stress, which are associated with various diseases.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and enhanced cardiac function. It has been demonstrated to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle, leading to improved endurance and exercise performance. It also reduces inflammation and oxidative stress, which are associated with various diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of PPARδ activation and its effects on metabolism and disease. However, its potential for enhancing endurance and performance may present ethical concerns in animal studies, and its long-term safety and efficacy in humans are still unclear.

Future Directions

There are several potential future directions for N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea research, including investigating its effects on other metabolic pathways and disease states, developing more selective and potent PPARδ agonists, and exploring its potential for treating age-related diseases and improving cognitive function. Furthermore, more studies are needed to determine the long-term safety and efficacy of this compound in humans and to address the ethical concerns surrounding its use in sports and fitness.

Synthesis Methods

N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea is a synthetic compound that can be prepared through various methods, including the reaction of 4-methylphenyl isocyanate with 2,3-dihydro-1H-inden-2-amine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including metabolic syndrome, obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglyceride levels in animal models. Furthermore, it has been demonstrated to improve cardiac function and reduce inflammation in the heart.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-6-8-15(9-7-12)18-17(20)19-16-10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFBPHIRESKZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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